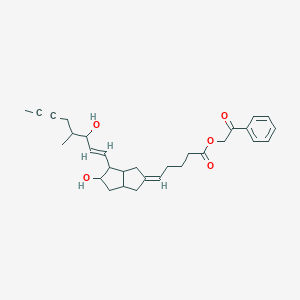

Iloprost phenacyl ester

Description

Properties

CAS No. |

122405-30-5 |

|---|---|

Molecular Formula |

C30H38O5 |

Molecular Weight |

478.6 g/mol |

IUPAC Name |

phenacyl (5Z)-5-[5-hydroxy-4-[(E)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoate |

InChI |

InChI=1S/C30H38O5/c1-3-4-10-21(2)27(31)16-15-25-26-18-22(17-24(26)19-28(25)32)11-8-9-14-30(34)35-20-29(33)23-12-6-5-7-13-23/h5-7,11-13,15-16,21,24-28,31-32H,8-10,14,17-20H2,1-2H3/b16-15+,22-11- |

InChI Key |

CZUMMMDKQYRZDP-JCAXBLPDSA-N |

SMILES |

CC#CCC(C)C(C=CC1C(CC2C1CC(=CCCCC(=O)OCC(=O)C3=CC=CC=C3)C2)O)O |

Isomeric SMILES |

CC#CCC(C)C(/C=C/C1C(CC2C1C/C(=C\CCCC(=O)OCC(=O)C3=CC=CC=C3)/C2)O)O |

Canonical SMILES |

CC#CCC(C)C(C=CC1C(CC2C1CC(=CCCCC(=O)OCC(=O)C3=CC=CC=C3)C2)O)O |

Other CAS No. |

78919-13-8 |

physical_description |

Solid |

solubility |

2.00e-03 g/L |

Synonyms |

iloprost phenacyl ester iloprost-PE |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Iloprost Phenacyl Ester

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Iloprost phenacyl ester is a synthetic analog of prostacyclin (PGI₂), engineered for enhanced stability and therapeutic application. This document elucidates the molecular mechanism of action of iloprost and its phenacyl ester derivative, focusing on its interaction with cellular receptors, subsequent signaling cascades, and physiological outcomes. The primary mechanism involves agonism at the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR), leading to vasodilation and inhibition of platelet aggregation. This guide provides a detailed overview of the signaling pathways, quantitative pharmacological data, and the experimental protocols used to characterize this compound.

Core Mechanism of Action: Prostacyclin Receptor Agonism

This compound is understood to function as a prodrug of iloprost, a potent and stable prostacyclin analog.[1] The ester linkage is likely cleaved by endogenous esterases to release the active iloprost moiety. The mechanism of action for iloprost, and by extension its phenacyl ester, is centered on its activity as an agonist at the prostacyclin (IP) receptor.[2] The IP receptor is a member of the GPCR superfamily and is predominantly coupled to the stimulatory G-protein, Gs.[3]

The binding of iloprost to the IP receptor on vascular smooth muscle cells and platelets initiates a well-defined signaling cascade:[2]

-

Receptor Binding and G-Protein Activation: Iloprost binds to the IP receptor, inducing a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of the associated Gs protein.[2]

-

Adenylyl Cyclase Activation: The activated Gs α-subunit dissociates and stimulates adenylyl cyclase, a membrane-bound enzyme.[2]

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), leading to a significant increase in intracellular cAMP levels.[4][5]

-

Downstream Signaling: Elevated cAMP acts as a second messenger, primarily activating Protein Kinase A (PKA).[2]

This signaling pathway culminates in two principal physiological effects: vasodilation and inhibition of platelet aggregation.[6]

Vasodilation

In vascular smooth muscle cells, the activation of PKA by cAMP leads to the phosphorylation and subsequent inactivation of myosin light chain kinase (MLCK).[2] This prevents the phosphorylation of myosin light chains, a critical step for muscle contraction, resulting in smooth muscle relaxation and vasodilation.[2] This effect is particularly significant in the pulmonary vasculature, forming the basis of its use in pulmonary arterial hypertension.[7][8]

Inhibition of Platelet Aggregation

In platelets, the iloprost-induced rise in cAMP and PKA activation leads to the phosphorylation of various proteins that regulate platelet function.[2] This cascade ultimately inhibits the activation of glycoprotein IIb/IIIa receptors, which are essential for fibrinogen binding and platelet aggregation, thereby preventing thrombus formation.[2]

Signaling Pathway Diagram

The following diagram illustrates the core signaling cascade initiated by iloprost.

Quantitative Pharmacological Data

Quantitative data for this compound is limited in the public domain. The following tables summarize the available data for the active compound, iloprost, providing key metrics for its interaction with prostanoid receptors and its functional effects.

Table 1: Receptor Binding Affinity of Iloprost

This table details the equilibrium dissociation constant (Kᵢ), which represents the concentration of the ligand required to occupy 50% of the receptors at equilibrium. A lower Kᵢ value indicates a higher binding affinity.

| Receptor Subtype | Kᵢ (nM) | Cell Line / Tissue | Reference |

| IP Receptor | 3.9 | Human recombinant | [9] |

| EP₁ Receptor | 1.1 | Human recombinant | [9] |

| DP₁ Receptor | >1000 | Human recombinant | [9] |

| EP₂ Receptor | >1000 | Human recombinant | [9] |

| EP₃ Receptor | >1000 | Human recombinant | [9] |

| EP₄ Receptor | >1000 | Human recombinant | [9] |

| FP Receptor | >1000 | Human recombinant | [9] |

| TP Receptor | >1000 | Human recombinant | [9] |

Data from these studies indicate that iloprost binds with high affinity to both the IP and EP₁ receptors.[9]

Table 2: Functional Potency of Iloprost

This table presents the half-maximal effective concentration (EC₅₀) and half-maximal inhibitory concentration (IC₅₀). EC₅₀ is the concentration that provokes a response halfway between the baseline and maximum response, while IC₅₀ is the concentration that inhibits a specific biological function by 50%.

| Assay | Parameter | Value (nM) | System | Reference |

| cAMP Elevation | EC₅₀ | 0.37 | Cells expressing human IP receptor | [9] |

| Calcium Influx | EC₅₀ | 0.3 | Cells expressing human EP₁ receptor | [9] |

| Platelet Aggregation (ADP-induced) | IC₅₀ | ~1.3 - 10.2 | Human platelets | |

| Platelet Aggregation (Collagen-induced) | IC₅₀ | No difference vs. controls | Human platelets from Type 1 Diabetics |

The potent EC₅₀ for cAMP elevation is consistent with the primary mechanism of action via the IP receptor. The activity at the EP₁ receptor suggests potential for vasoconstrictive effects that may offset the IP-mediated vasodilation.[9]

Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of standardized in vitro assays.

Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Kᵢ) of iloprost for the prostacyclin (IP) receptor and other prostanoid receptors.

Methodology:

-

Membrane Preparation: Cell membranes are prepared from cell lines stably expressing the human IP receptor (or other prostanoid receptors of interest). This is typically achieved by homogenizing the cells in a lysis buffer followed by centrifugation to pellet the membranes, which are then resuspended.

-

Assay Setup: The assay is conducted in a 96-well plate format. Each well contains:

-

A fixed concentration of a radiolabeled ligand known to bind to the receptor (e.g., [³H]-iloprost).

-

Increasing concentrations of the unlabeled competitor compound (iloprost).

-

The prepared cell membranes.

-

-

Incubation: The plates are incubated at a defined temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Separation: The bound radioligand is separated from the free radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters, which trap the membranes.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve. The IC₅₀ value (the concentration of iloprost that displaces 50% of the radioligand) is determined from this curve. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

cAMP Accumulation Assay

Objective: To measure the functional potency (EC₅₀) of this compound in stimulating the production of intracellular cAMP.

Methodology:

-

Cell Culture: A suitable cell line endogenously or recombinantly expressing the IP receptor (e.g., CHO-K1 cells) is cultured in 96-well plates.

-

Pre-incubation: Cells are often pre-incubated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of newly synthesized cAMP.

-

Compound Stimulation: Cells are treated with increasing concentrations of this compound and incubated for a set time (e.g., 30 minutes) at 37°C.

-

Cell Lysis: The stimulation is stopped, and the cells are lysed to release the intracellular cAMP.

-

cAMP Detection: The concentration of cAMP in the cell lysate is quantified. Common methods include:

-

Homogeneous Time-Resolved Fluorescence (HTRF): A competitive immunoassay where fluorescently labeled cAMP competes with cellular cAMP for binding to a specific antibody.

-

Enzyme-Linked Immunosorbent Assay (ELISA): A plate-based assay using antibodies and enzymatic colorimetric detection.

-

-

Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the log of the this compound concentration. The EC₅₀ value is determined from this curve using non-linear regression.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for a cell-based cAMP accumulation assay.

Conclusion

This compound exerts its therapeutic effects by acting as a potent agonist at the prostacyclin (IP) receptor. Its mechanism of action is well-characterized, involving a Gs-protein-mediated activation of adenylyl cyclase, leading to increased intracellular cAMP. This second messenger triggers downstream signaling cascades that result in vasodilation and the inhibition of platelet aggregation. The quantitative pharmacological data for the active moiety, iloprost, confirm its high potency at the IP receptor. The experimental protocols detailed herein provide a robust framework for the continued investigation and characterization of this and similar compounds in drug discovery and development.

References

- 1. Esterase-Sensitive Prodrugs of a Potent Bisubstrate Inhibitor of Nicotinamide N-Methyltransferase (NNMT) Display Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Donor pretreatment using the aerosolized prostacyclin analogue iloprost optimizes post-ischemic function of non-heart beating donor lungs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Assessment of the vasodilator response in primary pulmonary hypertension. Comparing prostacyclin and iloprost administered by either infusion or inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Prostacyclin analogs stimulate receptor-mediated cAMP synthesis and ATP release from rabbit and human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Prostaglandin F2 alpha isopropyl ester versus this compound in rabbit and beagle eyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhaled iloprost for the treatment of pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Binding and activity of the prostacyclin receptor (IP) agonists, treprostinil and iloprost, at human prostanoid receptors: treprostinil is a potent DP1 and EP2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparison of anti-aggregatory effects of PGI2, PGI3 and iloprost on human and rabbit platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Platelet sensitivity in vitro to the prostacyclin analogue iloprost in diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Iloprost and the Theoretical Framework of its Phenacyl Ester Prodrug

To the Valued Researchers, Scientists, and Drug Development Professionals,

This technical guide aims to provide a comprehensive overview of Iloprost, a synthetic prostacyclin analogue, and to explore the theoretical basis for the design of an Iloprost phenacyl ester prodrug. While extensive research has been conducted on Iloprost, public domain data and peer-reviewed literature on its specific phenacyl ester prodrug, including detailed experimental protocols and quantitative data, are exceptionally scarce. Consequently, this document will focus on the well-established properties of Iloprost and the general principles of prodrug design, offering a foundational understanding for researchers in this field.

Iloprost: A Potent Prostacyclin Analogue

Iloprost is a stable synthetic analogue of prostacyclin (PGI2) used in the treatment of pulmonary arterial hypertension (PAH) and other vasospastic conditions.[1][2] It exerts its therapeutic effects primarily through vasodilation and inhibition of platelet aggregation.[1][3]

Mechanism of Action

Iloprost functions by binding to the prostacyclin receptor (IP receptor), a G protein-coupled receptor (GPCR). This binding event initiates a signaling cascade that is central to its pharmacological effects.[3]

-

Activation of Adenylate Cyclase: Upon Iloprost binding, the IP receptor activates adenylate cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[3]

-

Increased Intracellular cAMP: The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[3]

-

Downstream Effects: PKA activation triggers a series of downstream events that vary depending on the cell type:

Iloprost has also been noted to possess anti-inflammatory properties and can influence endothelial barrier function.[3][4]

Signaling Pathway of Iloprost

The signaling pathway of Iloprost, from receptor binding to its ultimate physiological effects, can be visualized as follows:

Figure 1: Iloprost signaling cascade leading to vasodilation and inhibition of platelet aggregation.

The Concept of an this compound Prodrug

A prodrug is an inactive or less active derivative of a drug molecule that undergoes enzymatic or chemical conversion in the body to release the active parent drug. The primary goal of a prodrug strategy is to overcome undesirable properties of the parent drug, such as poor solubility, instability, rapid metabolism, or poor permeability.

For a carboxylic acid-containing drug like Iloprost, an ester prodrug is a common approach. The phenacyl ester, in particular, can be used to mask the polar carboxylic acid group, thereby increasing the lipophilicity of the molecule.

Rationale for a Phenacyl Ester Prodrug of Iloprost

The development of a phenacyl ester prodrug of Iloprost would theoretically be pursued to:

-

Enhance Bioavailability: By increasing lipophilicity, the prodrug may exhibit improved absorption across biological membranes.

-

Modify Pharmacokinetics: The rate of hydrolysis of the ester would influence the release rate and duration of action of Iloprost.

-

Improve Stability: The ester form might protect the carboxylic acid group from degradation under certain conditions.

General Synthesis of a Phenacyl Ester Prodrug

The synthesis of a phenacyl ester from a carboxylic acid like Iloprost would typically involve the reaction of the carboxylic acid with a phenacyl halide (e.g., phenacyl bromide) in the presence of a base.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. US20150025255A1 - Process for preparing synthetic prostacyclins - Google Patents [patents.google.com]

- 3. Pharmacokinetics of iloprost in patients with chronic renal failure and on maintenance haemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacodynamics and pharmacokinetics of inhaled iloprost, aerosolized by three different devices, in severe pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of Iloprost Phenacyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of iloprost phenacyl ester, a significant derivative of the synthetic prostacyclin analog, iloprost. This document details its physicochemical characteristics, outlines plausible experimental protocols for its synthesis and analysis, and illustrates its biological mechanism of action through detailed signaling pathway diagrams. The information presented herein is intended to support research, development, and application of this compound in various scientific disciplines.

Core Chemical and Physical Properties

This compound is the product of the esterification of the carboxylic acid group of iloprost with a phenacyl group. This modification significantly alters the parent drug's polarity, which can influence its solubility, stability, and pharmacokinetic profile, often rendering it a prodrug that converts to the active iloprost molecule in vivo.[1][2] The fundamental properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C30H38O5 | [3] |

| Molecular Weight | 478.6 g/mol | [3] |

| CAS Number | 122405-30-5 | [3] |

| IUPAC Name | phenacyl (5Z)-5-[5-hydroxy-4-[(E)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoate | [3] |

| Physical Description | Solid | [3] |

| Solubility | 2.00e-03 g/L (estimated) | [3] |

| LogP | 4.8 (estimated) | [3] |

Experimental Protocols

The following sections detail methodologies for the synthesis, purification, and analysis of this compound. These protocols are based on established chemical principles and analytical techniques for similar prostaglandin esters.

Synthesis of this compound

This protocol describes a plausible method for the synthesis of this compound from iloprost via esterification.

Materials:

-

Iloprost

-

2-Bromoacetophenone (Phenacyl bromide)

-

Potassium carbonate (K2CO3)

-

Acetone, anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve iloprost in anhydrous acetone in a round-bottom flask.

-

Add an excess of potassium carbonate to the solution.

-

To this stirred suspension, add a stoichiometric equivalent of 2-bromoacetophenone.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate.

-

Evaporate the acetone solvent under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Purification by Preparative High-Performance Liquid Chromatography (HPLC)

Instrumentation and Conditions:

-

Instrument: Preparative HPLC system

-

Column: C18 reverse-phase column (e.g., 250 mm x 21.2 mm, 5 µm particle size)

-

Mobile Phase: A gradient of acetonitrile and water

-

Flow Rate: 20 mL/min

-

Detection: UV at 254 nm

-

Injection Volume: Dependent on concentration and column capacity

Procedure:

-

Dissolve the crude this compound in a minimal amount of the mobile phase.

-

Filter the sample solution through a 0.45 µm syringe filter.

-

Inject the filtered sample onto the preparative HPLC system.

-

Collect fractions corresponding to the main peak of this compound.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.

Analytical Characterization

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

-

Instrument: Analytical HPLC system with UV detector

-

Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size)

-

Mobile Phase: Isocratic or gradient elution with acetonitrile and water

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

-

Instrument: 400 MHz or higher NMR spectrometer

-

Solvent: Deuterated chloroform (CDCl3) or deuterated acetone ((CD3)2CO)

-

Experiments: 1H NMR, 13C NMR, COSY, HSQC

-

Sample Preparation: Dissolve a few milligrams of the purified product in the deuterated solvent.

3. Mass Spectrometry (MS) for Molecular Weight Confirmation

-

Instrument: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

-

Ionization Source: Electrospray ionization (ESI)

-

Mode: Positive or negative ion mode

-

Analysis: Determine the accurate mass of the molecular ion ([M+H]+, [M+Na]+, or [M-H]-).

Signaling Pathways and Mechanism of Action

This compound is presumed to act as a prodrug, being hydrolyzed by esterases in vivo to release the active compound, iloprost.[2][4] Iloprost is a stable synthetic analog of prostacyclin (PGI2) and exerts its biological effects by binding to the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR).[5]

Activation of the IP receptor by iloprost initiates a signaling cascade that is central to its therapeutic effects, primarily vasodilation and inhibition of platelet aggregation.[5]

Caption: Iloprost signaling pathway.

Experimental and Logical Workflows

The development and characterization of this compound involve a logical progression of experimental procedures.

Synthesis and Purification Workflow

Caption: Synthesis and purification workflow.

Analytical Characterization Workflow

Caption: Analytical characterization workflow.

Prodrug Activation and Action

The logical relationship for the action of this compound as a prodrug is as follows:

Caption: Prodrug activation and action.

References

- 1. cbspd.com [cbspd.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. arkat-usa.org [arkat-usa.org]

- 4. Esterase-Sensitive Prodrugs of a Potent Bisubstrate Inhibitor of Nicotinamide N-Methyltransferase (NNMT) Display Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhaled iloprost for the treatment of pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Iloprost Phenacyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iloprost, a stable synthetic analog of prostacyclin (PGI₂), is a potent vasodilator and inhibitor of platelet aggregation, primarily utilized in the treatment of pulmonary arterial hypertension and certain peripheral vascular diseases.[1][2][3] Its therapeutic effects are mediated through the activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor, which subsequently elevates intracellular cyclic adenosine monophosphate (cAMP) levels.[1][4] To enhance its therapeutic application, particularly in ophthalmology, iloprost has been modified into its phenacyl ester form. This technical guide provides an in-depth overview of the biological activity of iloprost phenacyl ester, with a focus on its ocular hypotensive effects and associated mechanisms. It is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

Core Mechanism of Action: A Prodrug Approach

This compound is designed as a prodrug to enhance the corneal permeability of the parent compound, iloprost. Prostaglandin analogues are often synthesized as ester prodrugs to improve their passage across cell membranes.[5] Following topical administration to the eye, it is hypothesized that endogenous esterases within ocular tissues, such as the cornea, hydrolyze the phenacyl ester to release the biologically active iloprost.[1] This enzymatic cleavage is a critical step for the molecule to exert its pharmacological effects.

The liberated iloprost then binds to prostacyclin (IP) receptors, which are expressed in various ocular tissues, including the ciliary body and trabecular meshwork.[6][7][8] The activation of these G-protein coupled receptors stimulates adenylyl cyclase, leading to an increase in the intracellular concentration of the second messenger, cyclic AMP (cAMP).[4][9] This elevation in cAMP is the central event that triggers the downstream signaling cascades responsible for the observed biological effects.

Signaling Pathway

The binding of iloprost to the IP receptor initiates a well-defined signaling cascade. The activated G-protein (Gs) stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP.[9] Subsequently, cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream target proteins. In the context of the eye, this signaling pathway is believed to influence aqueous humor dynamics, ultimately leading to a reduction in intraocular pressure.[8]

Quantitative Data on Biological Activity

The primary biological activity of this compound that has been quantitatively assessed is its effect on intraocular pressure (IOP). The following tables summarize the key findings from a study comparing the topical application of this compound in rabbits and beagles.

Table 1: Effect of this compound on Intraocular Pressure (IOP) in Rabbits

| Dose (µg) | Vehicle | Maximum IOP Reduction (mmHg) |

| 0.1 | 0.5% Hydroxypropyl methylcellulose | 7.0 - 8.0 |

| 1.0 | 0.5% Hydroxypropyl methylcellulose | 7.0 - 8.0 |

Data from a study where IOP reduction was sustained and fluctuated within the indicated range.

Table 2: Effect of this compound on Intraocular Pressure (IOP) in Beagles

| Dose (µg) | Vehicle | Mean IOP Reduction (mmHg ± SEM) | Duration of Effect (hrs) |

| 1.0 | 0.5% Hydroxypropyl methylcellulose | 5.8 ± 0.4 | 5 |

| 2.0 | 0.5% Hydroxypropyl methylcellulose | 5.8 ± 0.5 | 5 |

P < 0.005 compared to baseline.

Table 3: Effect of this compound on Aqueous Humor Composition

| Animal Model | Parameter | Observation |

| Rabbit | Protein Concentration | Increased |

| Beagle | Protein Concentration | No noticeable effect |

| Rabbit | Cyclic-AMP Concentration | Slightly increased |

| Beagle | Cyclic-AMP Concentration | Elevated |

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not extensively published. However, based on the available literature, the following methodologies represent the standard procedures for the key experiments conducted.

Measurement of Intraocular Pressure (IOP) in Animal Models

A non-invasive method using a pneumatonometer or a Tono-Pen is typically employed for measuring IOP in conscious rabbits and beagles.

Representative Protocol:

-

Animal Acclimatization: Animals are acclimatized to the laboratory environment and handling procedures for several days before the experiment to minimize stress-induced IOP fluctuations.

-

Baseline IOP Measurement: Prior to drug administration, baseline IOP is measured multiple times to establish a stable reading.

-

Topical Administration: A precise volume (e.g., 25-50 µL) of the this compound solution or vehicle is instilled into the conjunctival sac of one eye, while the contralateral eye may serve as a control.

-

Post-treatment IOP Measurement: IOP is measured in both eyes at regular intervals (e.g., 0.5, 1, 2, 3, 4, 5, 6, and 24 hours) post-instillation.

-

Data Analysis: The change in IOP from baseline is calculated for each time point and compared between the treated and control groups using appropriate statistical methods.

Assessment of Blood-Aqueous Barrier Integrity

The integrity of the blood-aqueous barrier is assessed by measuring the protein concentration in the aqueous humor. An increase in protein concentration indicates a breakdown of this barrier.

Representative Protocol (Bradford Protein Assay):

-

Aqueous Humor Collection: At the end of the IOP measurement period, animals are anesthetized, and aqueous humor is carefully aspirated from the anterior chamber using a fine-gauge needle.

-

Sample Preparation: The collected aqueous humor samples are centrifuged to remove any cellular debris.

-

Bradford Reagent Preparation: A standard Bradford dye reagent is prepared or a commercial kit is used.

-

Standard Curve Generation: A series of bovine serum albumin (BSA) standards of known concentrations are prepared to generate a standard curve.

-

Assay Procedure: A small volume of each aqueous humor sample and the BSA standards are added to the Bradford reagent.

-

Absorbance Measurement: After a short incubation period, the absorbance of the samples and standards is measured at 595 nm using a spectrophotometer.

-

Protein Concentration Calculation: The protein concentration in the aqueous humor samples is determined by comparing their absorbance values to the standard curve.[2][3][10]

Measurement of Cyclic AMP (cAMP) in Aqueous Humor

The concentration of cAMP in the aqueous humor is a direct indicator of the activation of the prostacyclin receptor signaling pathway.

Representative Protocol (Radioimmunoassay - RIA):

-

Aqueous Humor Collection: Aqueous humor is collected as described previously.

-

Sample Preparation: Samples are typically acetylated to improve the sensitivity of the assay.

-

RIA Procedure: The assay is performed using a commercial cAMP RIA kit. This competitive binding assay involves incubating the aqueous humor samples with a known amount of radiolabeled cAMP and a specific anti-cAMP antibody.

-

Separation of Bound and Free cAMP: A precipitating reagent is used to separate the antibody-bound cAMP from the free cAMP.

-

Radioactivity Measurement: The radioactivity of the bound fraction is measured using a gamma counter.

-

cAMP Concentration Calculation: The concentration of cAMP in the samples is determined by comparing the results to a standard curve generated with known concentrations of unlabeled cAMP.[11][12]

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the ocular hypotensive effects of a compound like this compound.

Conclusion

This compound demonstrates significant ocular hypotensive activity in animal models, which is attributed to its role as a prodrug that releases the active compound, iloprost, upon topical administration. The underlying mechanism involves the activation of the prostacyclin receptor and the subsequent increase in intracellular cAMP. While it effectively lowers intraocular pressure, it is important to note its potential to disrupt the blood-aqueous barrier, particularly in rabbits. This technical guide provides a foundational understanding of the biological activity of this compound and outlines the standard methodologies for its preclinical evaluation. Further research is warranted to fully elucidate its long-term effects and clinical potential in the management of ocular hypertension and glaucoma.

References

- 1. The hydrolysis of the prostaglandin analog prodrug bimatoprost to 17-phenyl-trinor PGF2alpha by human and rabbit ocular tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bradford protein assay – Protein concentration measurement (single 595 nm read) [protocols.io]

- 3. Determination of protein concentration in aqueous humor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Coagulation - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Prostacyclin analogs stimulate receptor-mediated cAMP synthesis and ATP release from rabbit and human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The effects of prostaglandins E2 and F2 alpha on porcine ciliary muscle cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Role of cyclic AMP in the eye with glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PathWhiz [smpdb.ca]

- 10. Bradford protein assay | Abcam [abcam.com]

- 11. Mass Measurements of Cyclic AMP Formation by Radioimmunoassay, Enzyme Immunoassay, and Scintillation Proximity Assay | Springer Nature Experiments [experiments.springernature.com]

- 12. researchgate.net [researchgate.net]

Iloprost Phenacyl Ester: A Technical Examination of Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iloprost, a synthetic analog of prostacyclin (PGI₂), is a potent vasodilator and inhibitor of platelet aggregation used in the treatment of pulmonary arterial hypertension and other vasospastic diseases.[1] Its therapeutic effects are mediated through interaction with various prostanoid receptors, primarily the prostacyclin receptor (IP receptor). The chemical modification of iloprost, such as the formation of a phenacyl ester, can significantly alter its pharmacokinetic and pharmacodynamic properties, including its receptor binding affinity. This technical guide provides a comprehensive overview of the receptor binding profile of iloprost and discusses the potential implications of phenacyl esterification.

Iloprost Receptor Binding Profile

Iloprost exhibits a broad binding profile across the family of prostanoid receptors. Its highest affinity is for the prostacyclin (IP) and prostaglandin E1 (EP1) receptors.[2] The binding affinities of iloprost to a range of human prostanoid receptors are summarized in the table below. These values, presented as inhibition constants (Ki), are derived from radioligand displacement assays. A lower Ki value indicates a higher binding affinity.

| Receptor | Iloprost Kᵢ (nM) | Reference |

| IP | 3.9 | [1] |

| EP1 | 1.1 | [1] |

| EP3 | 56 | [3] |

| FP | >100 | [1] |

| EP4 | >100 | [2] |

| DP1 | >1000 | [2] |

| EP2 | >1000 | [2] |

| TP | >1000 | [2] |

Table 1: Binding affinities of iloprost for human prostanoid receptors. Data are compiled from studies using recombinant human receptors.

The data clearly indicates that iloprost is not entirely selective for the IP receptor, showing significant affinity for the EP1 receptor as well.[4] This lack of high selectivity may contribute to its overall therapeutic effects and side-effect profile.[5]

Prostacyclin Receptor (IP) Signaling Pathway

The primary therapeutic effects of iloprost are mediated through the activation of the IP receptor, a G-protein coupled receptor (GPCR).[6] Upon agonist binding, the IP receptor couples to the Gs alpha subunit, initiating a signaling cascade that leads to vasodilation and inhibition of platelet aggregation.

References

- 1. researchgate.net [researchgate.net]

- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 3. apexbt.com [apexbt.com]

- 4. Iloprost-induced desensitization of the prostacyclin receptor in isolated rabbit lungs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The mechanistic basis of prostacyclin and its stable analogues in pulmonary arterial hypertension: Role of membrane versus nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Prostacyclin Analogues Stimulate Receptor-mediated cAMP Synthesis and ATP Release from Rabbit and Human Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]

Iloprost Phenacyl Ester: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iloprost, a synthetic analog of prostacyclin (PGI₂), is a potent vasodilator and inhibitor of platelet aggregation.[1] Its therapeutic applications, particularly in pulmonary arterial hypertension and severe limb ischemia, are well-documented.[1] For analytical and research purposes, derivatization of iloprost into its phenacyl ester form offers potential advantages, primarily in enhancing its detectability in analytical assays such as high-performance liquid chromatography (HPLC) due to the strong ultraviolet (UV) absorbance of the phenacyl group. This technical guide provides an in-depth overview of iloprost phenacyl ester, focusing on its core characteristics, relevant experimental protocols, and the underlying signaling pathways of its parent compound, iloprost.

Core Concepts: Iloprost as a Prostacyclin Analog

Iloprost exerts its pharmacological effects by mimicking the actions of endogenous prostacyclin. It binds to the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR), primarily activating the Gs alpha subunit.[2][3] This initiates a signaling cascade that leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1][2][3] Elevated intracellular cAMP levels activate Protein Kinase A (PKA), leading to a variety of cellular responses that culminate in vasodilation and the inhibition of platelet aggregation.[2][3]

Signaling Pathway of Iloprost

The binding of iloprost to the IP receptor triggers a well-defined signaling pathway, crucial for its therapeutic effects. The key steps are outlined in the diagram below.

Quantitative Data

The following tables summarize key quantitative data for iloprost, providing a baseline for understanding its activity. Data for this compound is currently limited in publicly available literature; however, the derivatization is not expected to significantly alter the core receptor binding and activation, but rather to facilitate its detection and quantification.

Table 1: Receptor Binding Affinity of Iloprost

| Receptor | Organism | Ki (nM) | Reference |

| IP | Human | 3.9 | [3] |

| IP | Human | 11 | [4] |

| EP1 | Human | 1.1 | [3] |

| EP1 | Human | 11 | [4] |

| EP3 | Human | 56 | [4] |

Ki (Inhibition Constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Table 2: Functional Activity of Iloprost

| Receptor | Assay Type | EC50 (nM) | Reference |

| IP | cAMP Elevation | 0.37 | [3] |

| IP | cAMP Accumulation | 16 | [5] |

| EP1 | Calcium Influx | 0.3 | [3] |

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, analysis, and biological evaluation of prostacyclin analogs like iloprost and its derivatives.

Synthesis of this compound

Objective: To synthesize this compound from iloprost.

Materials:

-

Iloprost

-

α-Bromoacetophenone (Phenacyl bromide)

-

N,N-Diisopropylethylamine (DIPEA)

-

Acetonitrile (anhydrous)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve iloprost in anhydrous acetonitrile.

-

Add a molar excess of N,N-Diisopropylethylamine (DIPEA) to the solution. This acts as a non-nucleophilic base to deprotonate the carboxylic acid of iloprost.

-

Add a slight molar excess of α-bromoacetophenone to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or HPLC.

-

Once the reaction is complete, quench the reaction by adding water.

-

Extract the product with ethyl acetate.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.

HPLC Analysis of this compound

The following is a proposed HPLC method for the analysis of this compound, adapted from general methods for phenacyl ester derivatives of fatty acids and prostaglandins.[7]

Objective: To separate and quantify this compound using reverse-phase HPLC with UV detection.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Mobile Phase:

-

Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA)

-

Mobile Phase B: Acetonitrile with 0.1% trifluoroacetic acid (TFA)

Gradient Elution:

-

A linear gradient from a lower to a higher percentage of Mobile Phase B over a specified time (e.g., 20% to 80% B over 20 minutes). The exact gradient should be optimized for the best separation.

Flow Rate: 1.0 mL/min

Detection: UV absorbance at approximately 254 nm.[6]

Procedure:

-

Prepare a standard solution of purified this compound of known concentration in the mobile phase.

-

Inject a known volume of the standard solution to determine the retention time and peak area.

-

Inject the sample solution to be analyzed.

-

Quantify the amount of this compound in the sample by comparing its peak area to that of the standard.

In Vitro Bioassay: Platelet Aggregation Inhibition

This protocol describes a method to assess the biological activity of prostacyclin analogs by measuring their ability to inhibit platelet aggregation.

Objective: To determine the inhibitory effect of this compound on platelet aggregation.

Materials:

-

Freshly drawn human blood from healthy, consenting donors who have not taken anti-platelet medication.

-

Anticoagulant (e.g., Acid Citrate Dextrose - ACD)

-

Platelet-rich plasma (PRP)

-

Platelet-poor plasma (PPP)

-

Platelet aggregating agent (e.g., Adenosine diphosphate - ADP, or collagen)

-

This compound dissolved in a suitable solvent (e.g., ethanol or DMSO)

-

Platelet aggregometer

Procedure:

-

Prepare platelet-rich plasma (PRP) by centrifuging anticoagulated whole blood at a low speed.

-

Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed. PPP is used to set the 100% aggregation baseline.

-

Adjust the platelet count in the PRP if necessary.

-

Pre-incubate aliquots of PRP with different concentrations of this compound for a short period at 37°C.

-

Initiate platelet aggregation by adding a standard concentration of an aggregating agent (e.g., ADP).

-

Monitor the change in light transmission through the PRP suspension over time using a platelet aggregometer. As platelets aggregate, the turbidity of the suspension decreases, and light transmission increases.

-

Calculate the percentage of inhibition of aggregation for each concentration of this compound compared to a vehicle control.

-

Determine the IC50 value (the concentration that causes 50% inhibition of aggregation).

Experimental Workflows

The following diagrams illustrate typical workflows for the synthesis and purification of this compound and for conducting a receptor binding assay.

References

- 1. Prostacyclin Analogs - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 3. Binding and activity of the prostacyclin receptor (IP) agonists, treprostinil and iloprost, at human prostanoid receptors: treprostinil is a potent DP1 and EP2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Detection of prostaglandins by high-performance liquid chromatography after conversion to p-(9-anthroyloxy)phenacyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Investigating the Lipophilicity of Iloprost Phenacyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the lipophilicity of Iloprost phenacyl ester. While direct experimental data for this specific ester is limited in publicly available literature, this document synthesizes established principles of medicinal chemistry and experimental design to offer a comprehensive overview. We will delve into the expected impact of the phenacyl ester modification on the physicochemical properties of Iloprost, propose detailed experimental protocols for its synthesis and lipophilicity determination, and contextualize its biological activity through its signaling pathway.

Introduction to Iloprost and the Rationale for Esterification

Iloprost is a synthetic analog of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation.[1][2] It is clinically used in the treatment of pulmonary arterial hypertension (PAH), scleroderma, and other vasospastic conditions.[3][4] As a carboxylic acid, Iloprost is relatively polar, which can limit its passive diffusion across biological membranes. Esterification of the carboxylate group with a phenacyl moiety is a common prodrug strategy to enhance lipophilicity. This modification transiently masks the polar carboxylic acid, facilitating improved membrane permeability. Following administration, endogenous esterases are expected to hydrolyze the ester bond, releasing the active parent drug, Iloprost.

Quantitative Lipophilicity Data

Lipophilicity is a critical physicochemical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. While an experimentally determined LogP value for this compound is not readily found in the cited literature, we can infer its properties relative to the parent compound, Iloprost. The addition of the aromatic phenacyl group is expected to significantly increase the lipophilicity.

| Compound | Molecular Formula | LogP | Data Source |

| Iloprost | C22H32O4 | 4.8 | PubChem[5] |

| This compound | C30H36O5 | Estimated to be > 4.8 | Inferred |

Note: The LogP for this compound is an estimation based on the addition of a lipophilic phenacyl group to the Iloprost structure. Experimental determination is required for a precise value.

Experimental Protocols

Proposed Synthesis of this compound

The synthesis of this compound can be achieved through a standard esterification reaction between Iloprost and a phenacyl halide, such as 2-bromoacetophenone. The general procedure is as follows, based on established chemical synthesis principles for prostacyclin analogs.[6][7][8]

Materials:

-

Iloprost

-

2-Bromoacetophenone

-

Potassium carbonate (K2CO3)

-

Acetone (anhydrous)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

Dissolve Iloprost in anhydrous acetone.

-

Add an excess of potassium carbonate to the solution to act as a base.

-

To this stirring suspension, add a slight molar excess of 2-bromoacetophenone.

-

Allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the potassium carbonate.

-

Evaporate the acetone under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound using silica gel column chromatography with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterize the final product by NMR and mass spectrometry to confirm its structure and purity.

Determination of Lipophilicity (LogP) by Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining the partition coefficient.[9][10]

Materials:

-

This compound

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Centrifuge

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Prepare a stock solution of this compound in n-octanol.

-

In a series of centrifuge tubes, add equal volumes of the n-octanol stock solution and water.

-

Securely cap the tubes and shake them vigorously for a set period (e.g., 1 hour) to allow for partitioning between the two phases.

-

After shaking, centrifuge the tubes to ensure complete separation of the n-octanol and water layers.

-

Carefully collect an aliquot from both the n-octanol and the aqueous layers.

-

Determine the concentration of this compound in each aliquot using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The LogP is the base-10 logarithm of the partition coefficient.

Visualization of Pathways and Workflows

Iloprost Signaling Pathway

Iloprost, the active metabolite of this compound, exerts its therapeutic effects by activating the prostacyclin (IP) receptor, a G protein-coupled receptor.[1][11] This initiates a signaling cascade that leads to vasodilation and inhibition of platelet aggregation.

Caption: Iloprost signaling cascade via the IP receptor.

Experimental Workflow for Lipophilicity Determination

The following diagram illustrates the key steps in the proposed experimental workflow for determining the LogP of this compound.

Caption: Workflow for LogP determination of this compound.

Conclusion

The esterification of Iloprost to its phenacyl ester derivative represents a logical approach to enhance its lipophilicity and potentially improve its pharmacokinetic profile. While direct experimental data on the lipophilicity of this compound is not extensively published, this guide provides a robust framework for its synthesis and characterization. The proposed experimental protocols, based on well-established methodologies, offer a clear path for researchers to determine the precise LogP value of this compound. Understanding the lipophilicity of this compound is a crucial step in evaluating its potential as a prodrug and in the broader context of developing more effective therapies for conditions such as pulmonary arterial hypertension.

References

- 1. What is the mechanism of Iloprost? [synapse.patsnap.com]

- 2. Prostacyclin Analogs - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Iloprost - Wikipedia [en.wikipedia.org]

- 4. Inhaled iloprost induces long‐term beneficial hemodynamic changes in patients with pulmonary arterial hypertension receiving combination therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Iloprost | C22H32O4 | CID 5311181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Development of a common fully stereocontrolled access to the medicinally important and promising prostacyclin analogues iloprost, 3-oxa-iloprost and cicaprost - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. WO2019202345A2 - Process for the preparation of iloprost - Google Patents [patents.google.com]

- 9. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. publications.ersnet.org [publications.ersnet.org]

Phenacyl Ester as a Protecting Group for Iloprost: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iloprost, a synthetic analog of prostacyclin (PGI₂), is a potent vasodilator and inhibitor of platelet aggregation used in the treatment of pulmonary arterial hypertension and other vascular diseases.[1][2] Its chemical structure contains a carboxylic acid moiety that is crucial for its biological activity but can also be a site for metabolic inactivation or undesirable interactions during synthetic modifications or formulation development.[3] Protecting this carboxylic acid group can be a key strategy in various research and development contexts, such as in the preparation of prodrugs or for the purification of Iloprost intermediates.

This technical guide provides a comprehensive overview of the use of the phenacyl ester as a protecting group for the carboxylic acid of Iloprost. The phenacyl group offers several advantages, including its stability under various conditions and the availability of multiple deprotection strategies. This document details the synthesis, deprotection, and stability of Iloprost phenacyl ester, supported by experimental protocols and a summary of relevant data.

The Phenacyl Ester Protecting Group

The phenacyl group is a well-established protecting group for carboxylic acids. It is introduced by reacting the carboxylate salt of the substrate with a phenacyl halide, typically phenacyl bromide. The resulting ester is generally stable to acidic conditions and can be cleaved under specific, mild conditions, making it a versatile tool in organic synthesis.

Key Features of the Phenacyl Ester Protecting Group:

-

Stability: Generally stable to acidic conditions.

-

Cleavage: Can be removed under various conditions, including reduction, photolysis, and nucleophilic attack, allowing for orthogonal deprotection strategies.[4][5][6]

-

Crystallinity: Phenacyl esters are often crystalline, which can aid in the purification of the protected compound.

Synthesis of this compound

Experimental Protocol: General Method for Phenacylation

Materials:

-

Iloprost

-

Phenacyl bromide

-

A suitable base (e.g., triethylamine, diisopropylethylamine, potassium carbonate)

-

Anhydrous solvent (e.g., acetonitrile, acetone, dimethylformamide)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Salt Formation: Dissolve Iloprost (1 equivalent) in the chosen anhydrous solvent. Add the base (1.1-1.5 equivalents) to the solution and stir at room temperature for 15-30 minutes to form the carboxylate salt in situ.

-

Esterification: To the solution containing the Iloprost carboxylate, add phenacyl bromide (1.1-1.5 equivalents).

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material (Iloprost) is consumed.

-

Work-up: Once the reaction is complete, filter the reaction mixture to remove any precipitated salts. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude this compound by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure product.

-

Characterization: Confirm the structure and purity of the this compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC.

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Deprotection of this compound

The removal of the phenacyl group from this compound can be achieved through several methods. The choice of deprotection strategy will depend on the compatibility with other functional groups in the molecule and the desired reaction conditions.

Reductive Cleavage with Zinc and Acetic Acid

This is a classic and reliable method for the deprotection of phenacyl esters. The reaction is typically carried out under mild conditions.

Materials:

-

This compound

-

Zinc dust (activated)

-

Glacial acetic acid

-

A suitable solvent (e.g., methanol, ethanol, or aqueous acetic acid)

-

Diatomaceous earth (e.g., Celite®)

Procedure:

-

Dissolution: Dissolve this compound (1 equivalent) in the chosen solvent.

-

Addition of Reagents: Add glacial acetic acid followed by activated zinc dust (excess, e.g., 10-20 equivalents).

-

Reaction: Stir the suspension vigorously at room temperature.

-

Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed.

-

Filtration: Upon completion, filter the reaction mixture through a pad of diatomaceous earth to remove the excess zinc.

-

Work-up: Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent and wash with water and brine.

-

Purification: Dry the organic layer, concentrate, and purify the crude Iloprost by column chromatography or preparative HPLC to obtain the pure product.

Catalytic Hydrogenolysis

Catalytic hydrogenolysis is another effective method for cleaving phenacyl esters, particularly for molecules sensitive to acidic conditions.

Materials:

-

This compound

-

Palladium on carbon (Pd/C, 5% or 10%)

-

Hydrogen gas source (balloon or hydrogenation apparatus)

-

A suitable solvent (e.g., methanol, ethanol, ethyl acetate)

Procedure:

-

Setup: Dissolve this compound (1 equivalent) in the chosen solvent in a flask suitable for hydrogenation.

-

Catalyst Addition: Add the Pd/C catalyst (typically 10-20% by weight of the substrate).

-

Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.

-

Monitoring: Monitor the reaction by TLC or HPLC.

-

Work-up: Once the reaction is complete, carefully filter the mixture through a pad of diatomaceous earth to remove the catalyst.

-

Purification: Concentrate the filtrate and purify the resulting Iloprost as described previously.

Photolytic Deprotection

Phenacyl esters can also be cleaved using UV light. This method is particularly useful when other functional groups in the molecule are sensitive to the reagents used in reductive or hydrogenolytic cleavage.

Materials:

-

This compound

-

A suitable solvent (e.g., methanol, ethanol, acetonitrile/water)

-

A UV light source (e.g., a mercury lamp with a Pyrex filter to block short-wavelength UV)

Procedure:

-

Solution Preparation: Dissolve this compound in the chosen solvent in a quartz or Pyrex reaction vessel.

-

Irradiation: Irradiate the solution with the UV light source while stirring.

-

Monitoring: Monitor the disappearance of the starting material by HPLC.

-

Work-up and Purification: Once the reaction is complete, concentrate the solvent and purify the crude Iloprost.

Deprotection Workflow

Caption: Methods for the deprotection of this compound.

Quantitative Data

Quantitative data for the synthesis and deprotection of this compound is not extensively reported in the literature. However, based on similar reactions with other prostaglandins and carboxylic acids, the following table summarizes the expected yields and purity.

| Process | Reaction | Reagents | Expected Yield (%) | Expected Purity (%) | Reference |

| Protection | Phenacylation | Phenacyl bromide, Base | > 80 | > 95 (after purification) | General Synthetic Methods |

| Deprotection | Reductive Cleavage | Zn, Acetic Acid | 70 - 90 | > 98 (after purification) | [5] |

| Deprotection | Catalytic Hydrogenolysis | H₂, Pd/C | 85 - 95 | > 98 (after purification) | General Synthetic Methods |

| Deprotection | Photolysis | UV Light | 60 - 85 | > 95 (after purification) | [6] |

Note: The expected yields and purities are estimates based on general procedures for phenacyl ester synthesis and deprotection and may vary depending on the specific reaction conditions and the scale of the reaction.

Stability of this compound

Prostaglandins are known to be sensitive to both acidic and basic conditions, as well as to elevated temperatures.[7] The esterification of the carboxylic acid to a phenacyl ester is expected to enhance the stability of the molecule towards certain degradation pathways, particularly those initiated by the free carboxylic acid. However, the overall stability will still be influenced by the other functional groups present in the Iloprost molecule.

General Stability Considerations:

-

pH: this compound is expected to be more stable under neutral and mildly acidic conditions compared to the free acid. It will be susceptible to hydrolysis under strongly basic conditions.

-

Temperature: As with most complex organic molecules, storage at low temperatures (-20°C or below) is recommended to minimize degradation.

-

Light: Due to the photolabile nature of the phenacyl group, the compound should be protected from light, especially UV radiation, during storage and handling.

Iloprost Signaling Pathway

Iloprost exerts its therapeutic effects by acting as a potent agonist of the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR).[8][9] Activation of the IP receptor initiates a signaling cascade that leads to vasodilation and inhibition of platelet aggregation.

Caption: Simplified signaling pathway of Iloprost.

Conclusion

The phenacyl ester is a viable and versatile protecting group for the carboxylic acid of Iloprost. Its introduction is straightforward, and it can be removed under a variety of mild conditions, offering flexibility in synthetic and drug development strategies. While specific quantitative data for the synthesis and deprotection of this compound is limited, the general protocols provided in this guide serve as a solid foundation for researchers. The stability conferred by the phenacyl group, coupled with the understanding of Iloprost's signaling pathway, provides a comprehensive framework for the effective use of this protecting group strategy in the context of Iloprost-related research and development.

References

- 1. US8513441B2 - Prostaglandin synthesis and intermediates for use therein - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Iloprost | C22H32O4 | CID 5311181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Dissecting the cellular mechanism of prostacyclin analogue iloprost in reversing vascular dysfunction in scleroderma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhaled iloprost for the control of pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Safety and Tolerability of Continuous Inhaled Iloprost Therapy for Severe Pulmonary Hypertension in Neonates and Infants [mdpi.com]

- 7. Development of a common fully stereocontrolled access to the medicinally important and promising prostacyclin analogues iloprost, 3-oxa-iloprost and cicaprost - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Iloprost? [synapse.patsnap.com]

- 9. CV Pharmacology | Prostacyclin Receptor Agonists [cvpharmacology.com]

An In-depth Technical Guide to the Discovery and Synthesis of Iloprost and its Potential Phenacyl Ester Derivative

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Iloprost is a synthetic analogue of prostacyclin (PGI₂) that has become a cornerstone in the treatment of pulmonary arterial hypertension and other vasospastic disorders. Its potent vasodilatory and antiplatelet aggregation properties stem from its action as a stable agonist of the prostacyclin receptor. This technical guide provides a comprehensive overview of the discovery and, critically, the intricate stereocontrolled synthesis of Iloprost. While the scientific literature does not contain specific information on the discovery or synthesis of "Iloprost phenacyl ester," this guide also puts forth a theoretical protocol for its synthesis based on established methods for prostaglandin esterification. Furthermore, this document details the well-elucidated signaling pathway of Iloprost, which would be the presumed mechanism of action for a phenacyl ester prodrug. Quantitative data is presented in structured tables, and key processes are visualized through detailed diagrams to facilitate understanding for researchers and professionals in drug development.

Discovery and Pharmacological Profile of Iloprost

Iloprost was developed as a more stable chemical analogue of the naturally occurring prostacyclin (PGI₂). PGI₂ is a potent vasodilator and inhibitor of platelet aggregation, but its therapeutic use is severely limited by its chemical instability and very short biological half-life.[1] The discovery of Iloprost provided a significant therapeutic advancement, offering a compound with a similar pharmacological profile but with improved stability suitable for clinical use.[1]

Iloprost is a carbobicyclic compound, where the endocyclic oxygen of the PGI₂ structure is replaced by a methylene group. It is used clinically as a mixture of two diastereoisomers, 4R and 4S, with the 4S isomer being the more potent vasodilator.[1][2] Its primary therapeutic applications include the treatment of pulmonary arterial hypertension (PAH), severe peripheral vascular disease, and Raynaud's phenomenon.[3]

Mechanism of Action

Iloprost exerts its pharmacological effects by binding to the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR) found on the surface of vascular smooth muscle cells and platelets.[3] This binding initiates a signaling cascade that is central to its therapeutic effects:

-

Activation of Adenylate Cyclase: Upon Iloprost binding, the IP receptor activates the enzyme adenylate cyclase.[3]

-

Increased cAMP Levels: Activated adenylate cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[3]

-

Protein Kinase A (PKA) Activation: The elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).[3]

-

Physiological Response: PKA then phosphorylates various downstream targets, leading to:

-

Vasodilation: In vascular smooth muscle cells, PKA activation leads to the relaxation of the muscle, causing the blood vessels to dilate. This reduces both pulmonary and systemic vascular resistance.[3]

-

Inhibition of Platelet Aggregation: In platelets, PKA-mediated phosphorylation inhibits their activation and aggregation, reducing the risk of thrombosis.[3]

-

Beyond this primary pathway, Iloprost has also been shown to have anti-inflammatory and cytoprotective effects, although the exact mechanisms are still under investigation.[2][4]

Signaling Pathway of Iloprost

The signaling pathway of Iloprost is a classic example of a GPCR-mediated response. The following diagram illustrates the key steps involved.

Synthesis of Iloprost

The total synthesis of Iloprost is a significant challenge in organic chemistry due to the presence of multiple stereocenters and the complex bicyclic core. Several synthetic routes have been developed, with a key focus on achieving high stereocontrol. A common strategy involves the construction of a key bicyclic intermediate, followed by the introduction of the two side chains.

One notable approach involves a fully stereocontrolled synthesis with the following key steps:

-

Formation of a Bicyclic Azoalkene: The synthesis often starts from a simpler achiral bicyclic ketone, which is converted to a chiral bicyclic azoalkene. This step establishes the core ring structure with the correct stereochemistry.

-

Stereoselective Conjugate Addition: The omega side chain is introduced via a stereoselective conjugate addition of an alkenylcopper reagent to the azoalkene. This is a crucial step for setting the stereochemistry of the lower side chain.

-

Diastereoselective Olefination: The alpha side chain is typically installed using a diastereoselective Horner-Wadsworth-Emmons (HWE) olefination of a ketone intermediate with a chiral phosphoryl acetate. This reaction is critical for establishing the E-configuration of the double bond in the upper side chain.

-

Regio- and Stereoselective Alkylation: Further modifications, such as allylic alkylation, may be employed to complete the synthesis of the side chains with the desired stereochemistry.

The following diagram provides a generalized workflow for the synthesis of Iloprost.

Experimental Protocols for Key Synthetic Steps

While a complete step-by-step synthesis is beyond the scope of this guide, the following outlines the general conditions for some of the key transformations described in the literature.

Stereoselective Conjugate Addition:

-

Reactants: Chiral bicyclic azoalkene and an alkenylcopper reagent (prepared from the corresponding alkenyl lithium and a copper salt, e.g., CuI).

-

Solvent: Anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF).

-

Temperature: The reaction is typically carried out at low temperatures, such as -78 °C, to ensure high stereoselectivity.

-

Work-up: The reaction is quenched with a suitable reagent, such as a saturated aqueous solution of ammonium chloride, followed by extraction and chromatographic purification.

Diastereoselective Horner-Wadsworth-Emmons (HWE) Olefination:

-

Reactants: Bicyclic ketone intermediate and a chiral phosphoryl acetate.

-

Base: A strong, non-nucleophilic base is used to deprotonate the phosphonate, such as lithium hexamethyldisilazide (LHMDS) or sodium hydride (NaH).

-

Solvent: Anhydrous aprotic solvent, such as THF or dimethoxyethane (DME).

-

Temperature: The reaction is typically performed at low temperatures, ranging from -78 °C to room temperature, depending on the specific substrate and base used.

-

Work-up: The reaction is quenched, and the product is isolated through extraction and purified by column chromatography.

This compound: A Theoretical Consideration

As previously stated, there is no specific information in the reviewed scientific literature regarding the discovery, synthesis, or biological evaluation of this compound. It is plausible that such a derivative could be synthesized as a prodrug to potentially modify the pharmacokinetic profile of Iloprost, or for analytical purposes, as phenacyl esters of prostaglandins are used as chromophores for HPLC detection.

Proposed Synthesis of this compound

A potential route to this compound would involve the esterification of the carboxylic acid moiety of Iloprost with a phenacyl halide, such as phenacyl bromide. This type of reaction is well-documented for other prostaglandins.

Theoretical Experimental Protocol for the Synthesis of this compound:

-

Reactants:

-

Iloprost

-

Phenacyl bromide

-

A non-nucleophilic base (e.g., N,N-diisopropylethylamine (DIPEA) or potassium carbonate)

-

-

Solvent: Anhydrous aprotic solvent, such as acetonitrile or acetone.

-

Procedure:

-

Dissolve Iloprost in the chosen anhydrous solvent.

-

Add the non-nucleophilic base to the solution to deprotonate the carboxylic acid.

-

Add a stoichiometric amount of phenacyl bromide to the reaction mixture.

-

Stir the reaction at room temperature until completion, monitoring by a suitable technique (e.g., TLC or LC-MS).

-

Upon completion, the reaction mixture would be worked up by removing the solvent, followed by an extractive procedure to remove salts and unreacted reagents.

-

The crude this compound would then be purified using column chromatography on silica gel.

-

The following diagram illustrates this proposed synthetic transformation.

Quantitative Data

The following tables summarize some of the key quantitative data related to the synthesis and biological activity of Iloprost. It is important to note that specific yields can vary significantly depending on the synthetic route and optimization of reaction conditions.

Table 1: Illustrative Yields for Key Synthetic Steps in Iloprost Synthesis

| Reaction Step | Starting Material | Product | Representative Yield (%) |

| Enantioselective Deprotonation | Achiral Bicyclic Ketone | Chiral Bicyclic Azoalkene | > 95% e.e. |

| Conjugate Addition | Bicyclic Azoalkene | Hydrazone Intermediate | 70 - 85% |

| HWE Olefination | Bicyclic Ketone | Iloprost Ester Intermediate | 60 - 80% |

| Final Deprotection/Hydrolysis | Iloprost Ester Intermediate | Iloprost | > 90% |

Note: These are representative yields and can vary based on the specific reagents and conditions used.

Table 2: Pharmacological Parameters of Iloprost

| Parameter | Value | Reference |

| Biological Half-life | 20 - 30 minutes | [5] |

| Protein Binding | ~60% | [3] |

| Primary Route of Elimination | Renal | [3] |

| Potency (relative to PGI₂) | Similar | [1] |

Conclusion

Iloprost remains a vital therapeutic agent due to its potent and stable prostacyclin-mimetic activity. Its complex, stereochemically rich structure has made its total synthesis a notable achievement in organic chemistry, with various strategies developed to control its multiple chiral centers. While the specific derivative, this compound, is not documented in the scientific literature, its synthesis is theoretically achievable through standard esterification protocols. Such a derivative could potentially serve as a prodrug with altered pharmacokinetic properties or as an analytical standard. Further research would be required to synthesize and evaluate the biological activity of this compound to determine its potential utility. This guide provides a foundational understanding of the discovery, synthesis, and mechanism of action of Iloprost for professionals in the field of drug development and research.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Iloprost | C22H32O4 | CID 5311181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Iloprost? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. Iloprost improves ventricular function in the hypertrophic and functionally impaired right heart by direct stimulation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of Iloprost Phenacyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis, purification, and characterization of iloprost phenacyl ester. Iloprost, a synthetic analogue of prostacyclin (PGI2), is a potent vasodilator and inhibitor of platelet aggregation. The phenacyl ester derivative allows for further investigation of its biological activity and potential as a prodrug. This protocol is intended for researchers in medicinal chemistry and drug development.

Introduction

Iloprost is a stable synthetic analogue of prostacyclin used in the treatment of pulmonary arterial hypertension and other vascular diseases.[1][2][3] It exerts its therapeutic effects by activating prostacyclin (IP) receptors, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2] This signaling cascade results in vasodilation, inhibition of platelet aggregation, and cytoprotective effects. The esterification of iloprost to its phenacyl ester derivative can modify its pharmacokinetic properties, potentially leading to altered duration of action or tissue distribution. This protocol details a method for the synthesis of this compound via esterification of iloprost with phenacyl bromide.

Chemical Structures

Iloprost

-

Molecular Formula: C₂₂H₃₂O₄

-

Molecular Weight: 360.49 g/mol

-

IUPAC Name: (5E)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(1E,3S)-3-hydroxy-4-methyloct-1-en-6-yn-1-yl]hexahydropentalen-2(1H)-ylidene]pentanoic acid

Phenacyl Bromide

-

Molecular Formula: C₈H₇BrO

-

Molecular Weight: 199.04 g/mol

-

IUPAC Name: 2-bromo-1-phenylethanone

Experimental Protocols

Synthesis of this compound

This protocol is adapted from general methods for the esterification of carboxylic acids with phenacyl bromide.

Materials:

-

Iloprost

-

Phenacyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-